1-Pentanoylpiperidine

描述

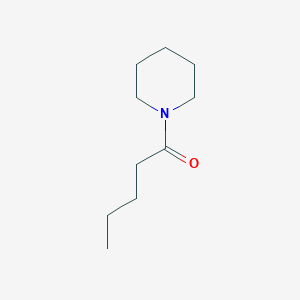

1-Pentanoylpiperidine (1-valerylpiperidine) is an acylated piperidine derivative characterized by a pentanoyl group (C₅H₉O) attached to the nitrogen atom of the piperidine ring (C₅H₁₀N). Its theoretical molecular formula is C₁₀H₁₇NO, though discrepancies exist in the provided evidence. For instance, erroneously associates the compound with a molecular formula of C₅H₁₀O, likely conflating it with 1-penten-3-ol (CAS 616-25-1), an alcohol unrelated to piperidine derivatives. Despite this inconsistency, this compound is presumed to follow standard acylation chemistry, where the pentanoyl group enhances lipophilicity and influences pharmacokinetic properties. The compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals or agrochemicals.

属性

CAS 编号 |

18494-52-5 |

|---|---|

分子式 |

C10H19NO |

分子量 |

169.26 g/mol |

IUPAC 名称 |

1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |

InChI 键 |

MCYKCKZLKCEZIN-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1CCCCC1 |

规范 SMILES |

CCCCC(=O)N1CCCCC1 |

其他CAS编号 |

18494-52-5 |

同义词 |

1-Piperidino-1-pentanone |

产品来源 |

United States |

准备方法

合成路线和反应条件

烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)的从头合成是由NAD激酶催化的,NAD激酶将烟酰胺腺嘌呤二核苷酸转化为烟酰胺腺嘌呤二核苷酸磷酸。 这种化合物主要参与分解代谢反应,在细胞抗氧化作用和合成代谢反应中发挥重要作用 .

工业生产方法

在工业环境中,烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)是通过涉及微生物发酵的生物技术过程生产的。 生产过程经过优化,以确保高产率和纯度,通常涉及使用基因工程改造的微生物,这些微生物过表达烟酰胺腺嘌呤二核苷酸磷酸合成所需的酶 .

化学反应分析

反应类型

烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)会经历各种类型的反应,包括:

氧化还原反应: 它在氧化还原反应中充当电子供体,特别是在氧化型谷胱甘肽还原为其还原型.

取代反应: 它参与取代反应,在其中它将电子捐赠给其他分子.

常见试剂和条件

在涉及烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)的反应中使用的常见试剂包括谷胱甘肽还原酶和其他脱氢酶。 这些反应通常在生理条件下进行,保持最佳 pH 值和温度以确保酶活性 .

形成的主要产物

涉及烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)的反应形成的主要产物包括还原型谷胱甘肽和生物分子的其他还原形式,这些还原形式对于维持细胞氧化还原平衡至关重要 .

科学研究应用

烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)具有广泛的科学研究应用,包括:

作用机制

烟酰胺腺嘌呤二核苷酸磷酸(四钠盐)通过在各种生化反应中充当电子供体来发挥其作用。它被谷胱甘肽还原酶用来将氧化型谷胱甘肽还原为其还原型,这对于维持细胞氧化还原平衡至关重要。 该化合物的稳态受各种信号通路和代谢酶的调节,这些通路和酶在癌细胞中经历适应性变化 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine derivatives with acyl substitutions are studied for their diverse pharmacological and physicochemical properties. Below is a comparative analysis of 1-pentanoylpiperidine and its analogs:

Substituent Chain Length and Lipophilicity

Acylation at the piperidine nitrogen significantly impacts lipophilicity, solubility, and bioactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | logP* (Predicted) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Acetylpiperidine | Acetyl (C₂H₃O) | C₇H₁₃NO | ~0.5 | Solvent, intermediate in synthesis |

| 1-Propionylpiperidine | Propionyl (C₃H₅O) | C₈H₁₅NO | ~1.2 | Higher lipophilicity than acetyl |

| This compound | Pentanoyl (C₅H₉O) | C₁₀H₁₇NO | ~2.8 | Enhanced membrane permeability |

| 1-Hexanoylpiperidine | Hexanoyl (C₆H₁₁O) | C₁₁H₁₉NO | ~3.5 | Reduced aqueous solubility |

Notes:

- Chain length vs. activity: Studies on fentanyl analogs (e.g., Gupta et al., 2013) suggest that increasing acyl chain length improves receptor binding affinity up to pentanoyl, beyond which steric hindrance reduces efficacy.

- logP : Calculated using the Crippen method. Longer chains increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility.

Bulky Substituents: 1-(1-Adamantylacetyl)piperidine

This compound (CAS 173167-09-4) features a rigid adamantane group, increasing steric bulk and resistance to metabolic degradation compared to linear acyl chains. Such derivatives are explored for CNS-targeted therapies due to prolonged half-lives but face challenges in synthetic complexity.

Positional Isomerism: 4-Substituted Piperidines

Fentanyl and its analogs (e.g., 4-(N-propionylanilino)piperidine) demonstrate that substitution at the 4-position (vs. 1-position) drastically alters pharmacological profiles. Fentanyl’s 4-substituted anilino group enables potent μ-opioid receptor agonism, whereas 1-acylpiperidines lack opioid activity but may target enzymes like DPP-IV.

Research Findings and Structure-Activity Relationships (SAR)

- Fentanyl Analogs: Higashikawa and Suzuki (2008) showed that N-propionyl anilino substitution at the 4-position yields high analgesic potency, while 1-acyl derivatives prioritize metabolic stability over receptor binding.

- DPP-IV Inhibitors : Piperidine-constrained phenethylamines with bulky acyl groups (e.g., adamantyl) exhibit prolonged inhibition of DPP-IV, a target for diabetes therapy.

- Synthetic Feasibility : Acylation reactions (e.g., ) use Schotten-Baumann conditions, with Rf values (e.g., 0.4 in hexane/ethyl acetate) reflecting polarity differences across analogs.

Limitations and Discrepancies

- Misidentification in Evidence: conflates this compound with 1-penten-3-ol, necessitating verification via primary sources.

- Lack of Direct Data: Pharmacokinetic or toxicity data for this compound are absent in the provided evidence; conclusions rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。